molecular formula C24H22N2O8S B11453242 methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

methyl [7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate

Cat. No.: B11453242
M. Wt: 498.5 g/mol
InChI Key: OALUFLZIKCCLOK-UHFFFAOYSA-N
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Description

METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with multiple functional groups, including methoxy, benzodioxole, thiazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzodioxole moiety: This step involves the reaction of catechol with methanol in the presence of an acid catalyst to form the benzodioxole ring.

    Synthesis of the thiazole ring: The thiazole ring is synthesized by reacting a suitable thiourea derivative with an α-haloketone under basic conditions.

    Coupling of the benzodioxole and thiazole rings: The benzodioxole and thiazole rings are coupled using a palladium-catalyzed cross-coupling reaction.

    Formation of the pyridine ring: The pyridine ring is formed through a cyclization reaction involving the intermediate product from the previous step.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and benzodioxole positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine

In biology and medicine, METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE involves its interaction with specific molecular targets within cells. It has been shown to target microtubules, leading to the disruption of microtubule dynamics and inhibition of cell division. This results in cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[7-(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-2,5-DIOXO-4-PHENYL-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-3-YL]ACETATE is unique due to its combination of benzodioxole, thiazole, and pyridine rings, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C24H22N2O8S

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-[7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2,5-dioxo-4-phenyl-6,7-dihydro-[1,3]thiazolo[4,5-b]pyridin-3-yl]acetate

InChI

InChI=1S/C24H22N2O8S/c1-30-16-9-14(19(32-3)21-20(16)33-12-34-21)15-10-17(27)26(13-7-5-4-6-8-13)23-22(15)35-24(29)25(23)11-18(28)31-2/h4-9,15H,10-12H2,1-3H3

InChI Key

OALUFLZIKCCLOK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3CC(=O)N(C4=C3SC(=O)N4CC(=O)OC)C5=CC=CC=C5)OC)OCO2

Origin of Product

United States

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